molecular formula C11H13NO2 B010201 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 103796-56-1

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B010201
M. Wt: 191.23 g/mol
InChI Key: RZFVSHCAXBGXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as 1,2,3,4-tetrahydro-2-naphthylalanine (THA), is a non-proteinogenic amino acid. THA is a derivative of tryptophan and has been found in various natural products, including alkaloids and peptides. THA has been synthesized through different methods and has shown potential applications in scientific research.

Mechanism Of Action

The mechanism of action of THA is not fully understood. However, studies have shown that THA can inhibit the activity of enzymes involved in the biosynthesis of proteins and nucleic acids. THA has also been found to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

THA has been found to have various biochemical and physiological effects. THA has been found to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. THA has also been found to increase the levels of antioxidant enzymes and reduce the levels of oxidative stress markers in the body.

Advantages And Limitations For Lab Experiments

THA has several advantages and limitations for lab experiments. THA is relatively easy to synthesize and can be used as a building block for the synthesis of various bioactive compounds. However, THA is not commercially available and requires specialized equipment for synthesis. THA also has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of THA in scientific research. THA can be used as a building block for the synthesis of novel bioactive compounds with potential therapeutic applications. THA can also be used as a tool for studying the biosynthesis of proteins and nucleic acids. Further research is needed to fully understand the mechanism of action of THA and its potential applications in scientific research.

Synthesis Methods

THA can be synthesized through various methods, including the reduction of the corresponding naphthalene-1-carboxylic acid and the decarboxylation of the corresponding amino acid. One of the most common methods for synthesizing THA is through the reduction of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acidahydronaphthalene-1-carboxylic acid using sodium borohydride.

Scientific Research Applications

THA has shown potential applications in scientific research, particularly in the field of drug discovery. THA has been found to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. THA has also been used as a building block for the synthesis of various bioactive compounds.

properties

CAS RN

103796-56-1

Product Name

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14)

InChI Key

RZFVSHCAXBGXHO-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C1N)C(=O)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)C(=O)O

synonyms

1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI)

Origin of Product

United States

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